Naphthol AS-G

Descripción

Contextualization within Organic Chemistry and Materials Science

Naphthol AS-G holds significance within organic chemistry and materials science primarily due to its role as a key intermediate in the synthesis of azo dyes and pigments. evitachem.comvipulorganics.comvipulorganics.com These synthetic organic pigments (SOPs) are widely used for coloring textiles, inks, and coatings, contributing to the field of materials science by enabling the creation of materials with specific color properties and stability. evitachem.comvipulorganics.commedchemexpress.com Its structure, characterized by a naphthalene (B1677914) core, hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) substituents, and an aromatic amine group, contributes to its reactivity and utility in forming stable, colored compounds through azo coupling reactions. evitachem.com Research involving this compound often explores substituent effects on spectral properties and methodologies for pigment synthesis. evitachem.com

Significance as a Precursor in Advanced Chemical Syntheses

This compound serves as a crucial precursor for synthesizing a variety of azo dyes and pigments. evitachem.comvipulorganics.com Its reactive hydroxyl group readily couples with diazonium salts, a fundamental reaction in the production of azo compounds. evitachem.com The synthesis typically involves the preparation of a diazonium salt from an aromatic amine, followed by a coupling reaction with this compound under alkaline conditions. evitachem.com This process leads to the formation of an azo bond (-N=N-), resulting in a colored azo dye. evitachem.com Beyond dye synthesis, naphthol derivatives, including structural components found in this compound, are also explored as intermediates in the synthesis of pharmaceuticals and agrochemicals, highlighting their broader significance in advanced chemical syntheses. vipulorganics.comvipulorganics.comchemiis.com

Evolution of Research Perspectives on this compound Derivatives

Research perspectives on this compound derivatives have evolved to explore their properties and applications beyond traditional dyeing. Studies investigate the synthesis and characterization of novel azo pigments derived from this compound, examining their spectroscopic properties using techniques like FTIR and Raman spectroscopies. researchgate.netresearchgate.net The ability to react this compound sequentially with different diazonium salts at its functional sites allows for the creation of mixed derivatives with potentially tailored properties. researchgate.net Furthermore, the broader class of naphthol derivatives is being investigated for diverse biological activities, such as antioxidant, acetylcholinesterase, and carbonic anhydrase inhibition, indicating a growing interest in their potential in medicinal chemistry. researchgate.net Research also includes the development of efficient and environmentally friendly synthetic routes for naphthol derivatives, including multicomponent Mannich reactions catalyzed by various substances. mdpi.commdpi.com

Physical and Chemical Properties of this compound

This compound typically appears as a solid or powder, described as creamy white or white with a slightly beige character. sdinternational.comchembk.com It is generally insoluble in water but shows solubility in organic solvents such as ethanol (B145695) and benzene. evitachem.comchembk.com Its melting point is reported to be around 200 °C, with some sources indicating a range of 248-250 °C for related azo pigments synthesized using Naphthol AS-D. emcochemicals.comchembk.comgoogle.com this compound exhibits characteristic absorption peaks in the visible range, correlating with its use as a dye precursor. evitachem.com

Interactive Data Table: Physical Properties

| Property | Value |

| Appearance | Solid/Powder (Creamy White to White/Beige) sdinternational.comchembk.com |

| Solubility (Water) | Insoluble evitachem.comchembk.com |

| Solubility (Organic Solvents) | Soluble (e.g., ethanol, benzene) evitachem.comchembk.com |

| Melting Point | ~200 °C, 248-250 °C (for related pigments) emcochemicals.comchembk.comgoogle.com |

Chemical Reactions of this compound

The primary chemical reaction involving this compound is azo coupling with diazonium salts to form azo dyes. evitachem.com This reaction typically proceeds under alkaline conditions (pH 8-9). evitachem.com The mechanism involves the deprotonation of the hydroxyl group on this compound, enhancing its nucleophilicity, followed by nucleophilic attack on the electrophilic nitrogen of the diazonium salt. evitachem.com This interaction results in the formation of a stable azo bond. evitachem.com The resulting azo compounds benefit from resonance stabilization provided by the involved aromatic systems. evitachem.com

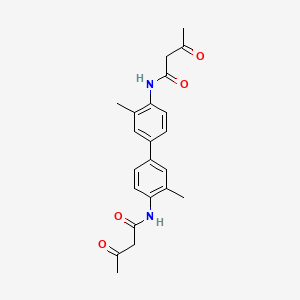

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[2-methyl-4-[3-methyl-4-(3-oxobutanoylamino)phenyl]phenyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-13-9-17(5-7-19(13)23-21(27)11-15(3)25)18-6-8-20(14(2)10-18)24-22(28)12-16(4)26/h5-10H,11-12H2,1-4H3,(H,23,27)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRLDLPBQWRVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CC(=O)C)C)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

831-52-7 (mono-hydrochloride salt) | |

| Record name | C.I. Azoic Coupling Component 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5059034 | |

| Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-96-3 | |

| Record name | Naphtanilide G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Azoic Coupling Component 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthol AS-G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(3,3'-dimethylbiphenyl-4,4'-ylene)di(acetoacetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIS(O-ACETOACETOTOLUIDIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TIO7W1ORJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Naphthol As G and Its Derivatives

Classical and Contemporary Synthesis Pathways of Naphthol AS-G

The traditional synthesis of this compound involves a condensation reaction between 2-hydroxy-3-naphthoic acid and o-anisidine. evitachem.com This process forms the amide linkage characteristic of this compound. evitachem.com

Condensation Reactions in this compound Production

Condensation reactions are fundamental to the synthesis of this compound. The key step involves the formation of an amide bond between the carboxyl group of 2-hydroxy-3-naphthoic acid and the amino group of o-anisidine. This reaction typically requires activation of the carboxylic acid or its derivative to facilitate the nucleophilic attack by the amine. While specific detailed mechanisms for the industrial production of this compound via condensation were not extensively detailed in the search results, related condensation reactions involving naphthol derivatives, such as the formation of amidoalkyl naphthols, highlight the general principles. For instance, the synthesis of 1-amidoalkyl-2-naphthols involves the three-component condensation of a 2-naphthol (B1666908), an aldehyde, and an amide. researchgate.netarcjournals.orgmdpi.comsigmaaldrich.comscirp.org These reactions often utilize catalysts and can be performed under various conditions, including solvent-free environments. researchgate.netarcjournals.orgmdpi.comscirp.org

Role of Diazotization and Azo Coupling in Synthetic Protocols

Although this compound itself is a coupling component rather than a diazonium salt, the processes of diazotization and azo coupling are intrinsically linked to its application in dye synthesis. Diazotization involves the reaction of a primary aromatic amine (such as o-anisidine, a precursor to this compound synthesis evitachem.com) with nitrous acid, typically generated in situ from sodium nitrite (B80452) and an acid, to form a diazonium salt. evitachem.comijpsjournal.comoiccpress.comtandfonline.com This reaction is generally carried out at low temperatures (0-5°C) to maintain the stability of the diazonium salt. ijpsjournal.comscispace.com

Azo coupling is the subsequent reaction between the formed diazonium salt and a coupling component, such as this compound. evitachem.comijpsjournal.comscispace.com In this reaction, the diazonium cation acts as an electrophile and attacks an activated aromatic ring of the coupling component. For naphthols like this compound, coupling typically occurs at the position ortho or para to the hydroxyl group, with the hydroxyl group activating the ring towards electrophilic substitution. evitachem.comscispace.com The reaction is often conducted under alkaline conditions (pH 8-9) when using naphthols to facilitate the formation of the more reactive naphthoxide anion. evitachem.com This coupling forms a stable azo linkage (-N=N-), resulting in the formation of an azo dye. evitachem.comijpsjournal.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design and manufacturing. ijcmas.com In the context of naphthol derivatives and related compounds, green chemistry approaches focus on using environmentally friendly solvents, catalysts, and reaction conditions. arcjournals.orgtandfonline.comijcmas.comjocpr.comcolab.wsajgreenchem.comrsisinternational.orgbenthamdirect.com

Solvent-Free Synthesis of Substituted Thiocarbamido Naphthols

Solvent-free synthesis is a significant green chemistry approach that eliminates the need for organic solvents, thereby reducing waste and environmental impact. researchgate.netarcjournals.orgmdpi.comscirp.orgtandfonline.comcolab.wsajgreenchem.comjetir.orgresearchgate.netresearchgate.netorientjchem.orgajol.inforesearchgate.net Research has explored solvent-free methods for synthesizing substituted thiocarbamido naphthols, which are structurally related to naphthol derivatives. One study describes the microwave-assisted solvent-free synthesis of analogues of 4-thiocarbamidonaphthols by reacting 4-amino-1-naphthol (B40241) with various isothiocyanates under microwave irradiation. jetir.org This method achieved good yields and high purity of the products. jetir.org Another approach involves the solvent-free interaction of 4-amino-1-naphthol with isothiocyanates in the presence of natural media like lemon juice or orange juice under sunlight, yielding substituted thiocarbamido naphthols with good yields. researchgate.netresearchgate.netorientjchem.org These examples demonstrate the potential for developing solvent-free routes for the synthesis of naphthol derivatives.

Data from solvent-free synthesis of substituted thiocarbamido naphthols:

| Reactants | Conditions | Product | Yield (%) | Melting Point (°C) |

| 4-amino-1-naphthol, phenylisothiocyanate | Lemon juice, sunlight | 4-phenylthiocarbamido-1-naphthol | 91.41 | 203-204 |

| 4-amino-1-naphthol, p-tolylisothiocyanate | Lemon juice, sunlight | 4-(p-Methyl)phenylthiocarbamido-1-naphthol | 92.00 | 187-188 |

| 4-amino-1-naphthol, p-tolylisothiocyanate | Microwave irradiation | 4-(p-Methyl)phenylthiocarbamido-1-naphthol | 97.1 | 187-188 |

| 4-amino-1-naphthol, phenylisothiocyanate | Microwave irradiation | 4-phenylthiocarbamido-1-naphthol | 97.13 | 203-204 |

Catalytic Systems in Eco-Friendly Preparations

The use of efficient and environmentally benign catalytic systems is another key aspect of green chemistry in the synthesis of naphthol derivatives. researchgate.netarcjournals.orgmdpi.comjocpr.comcolab.wsajgreenchem.comrsisinternational.orgajol.infoajol.infoeurekaselect.comsemanticscholar.org Various catalysts have been explored for facilitating reactions involved in the synthesis of amidoalkyl naphthols and related compounds under milder and more sustainable conditions. These include Lewis and Brønsted acids, as well as heterogeneous catalysts that can be easily recovered and reused. researchgate.netarcjournals.orgmdpi.comscirp.org Examples of catalysts used in green synthesis of naphthol derivatives include sulfamic acid, nano-graphene oxide, ZrOCl₂, aluminium sulphate, and SO₃H-carbon catalysts derived from glycerol. researchgate.netarcjournals.orgsigmaaldrich.comajgreenchem.com These catalytic systems often enable reactions to proceed efficiently at lower temperatures, with shorter reaction times, and in some cases, under solvent-free conditions or in green solvents like water or PEG. researchgate.netarcjournals.orgmdpi.comjocpr.comcolab.wsajgreenchem.combenthamdirect.comajol.infoajol.infosemanticscholar.org

Zinc Oxide Nanoparticles as Heterogeneous Catalysts

Zinc oxide nanoparticles (ZnO NPs) have emerged as promising heterogeneous catalysts in various organic transformations due to their unique properties, including recyclability, high efficiency, low cost, and eco-friendliness. ajol.infoajol.infoeurekaselect.comsemanticscholar.org ZnO NPs have been successfully employed as catalysts in the synthesis of naphthol derivatives, such as amidoalkyl naphthols and 2-amino-4H-chromenes, often under solvent-free or aqueous conditions. ajol.infoajol.infosemanticscholar.org

Studies have demonstrated the efficacy of ZnO NPs in catalyzing the one-pot three-component condensation of β-naphthol, aldehydes, and amides or malononitrile. ajol.infoajol.infosemanticscholar.org For instance, ZnO NPs have been used as a catalyst for the synthesis of amidoalkyl naphthols under solvent-free conditions at elevated temperatures (e.g., 120°C), achieving good yields within relatively short reaction times. semanticscholar.org Similarly, ZnO nanoparticles loaded on zeolite-Y have been reported as a highly active and reusable catalyst for the solvent-free synthesis of 2-amino-4H-chromenes from 2-naphthol, aldehydes, and malononitrile. The use of ZnO NPs as heterogeneous catalysts offers advantages such as simplified product separation and catalyst recovery, contributing to more sustainable synthetic protocols. ajol.infosemanticscholar.org

Data on ZnO NPs catalyzed synthesis:

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reaction Time |

| β-naphthol, benzaldehyde, urea | ZnO NPs (20 mol%) | Solvent-free, 120°C | Amidoalkyl naphthol derivative A | - | 42 min |

| β-naphthol, benzaldehyde, urea | ZnO NPs (20 mol%) | Solvent-free, 120°C | Amidoalkyl naphthol derivative B | - | 48 min |

| β-naphthol, aldehyde, malononitrile | ZnO@zeolite-Y (0.05 g) | Solvent-free, 110°C | 2-amino-4H-chromene derivative | 94 | 30 min |

| β-naphthol, aldehyde, malononitrile | ZnO NPs thin-film | Aqueous media, 60°C | 3-amino-1H-chromene derivative | - | 2 h |

L-Proline and BiCl₃ Catalysis in Aminobenzylnaphthol Synthesis

L-Proline, a natural amino acid, functions as a bifunctional organo-catalyst, utilizing both its secondary amine and carboxylic acid functionalities. nih.gov Bismuth(III) chloride (BiCl₃) has also been explored as an efficient catalyst in the synthesis of aminonaphthols. rsc.org

Research has demonstrated the use of L-proline (20 mol%) as a catalyst in the direct three-component modified Mannich reaction involving aromatic aldehydes, 2-naphthol (or 2,7-naphthalenediol), and piperidine. This method yields Betti bases in high yields (90–96%) under solvent-free conditions at 70 °C within 2.5–4 hours. rsc.org

BiCl₃ (7.5 mol%) has been reported as an effective catalyst for the synthesis of aminonaphthols through the reaction of naphthols, 2-bromobenzaldehydes, and cyclic secondary amines. This reaction proceeds at 80 °C without solvent within 10–15 minutes, providing yields ranging from 85% to 93%. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are of increasing importance in synthetic organic chemistry due to their efficiency, simplicity, and atom economy, allowing the combination of three or more building blocks in a single operation. jetir.orgresearchgate.net These strategies are particularly useful for synthesizing diverse organic molecules, including those with heterocyclic scaffolds relevant to drug discovery. jetir.org

The Betti reaction, a multicomponent process first discovered at the beginning of the 20th century, involves the reaction between 2-naphthol, arylaldehydes, and ammonia (B1221849) or amines to yield aminobenzylnaphthols, also known as Betti bases. nih.govrecentscientific.com This reaction can be viewed as an extension of the Mannich condensation. recentscientific.com Numerous methods have been developed for synthesizing aminobenzylnaphthol and bis-Betti base derivatives using various naphthols, amines (aromatic, heteroaromatic, aliphatic, and cyclic), and aldehydes under diverse conditions. researchgate.netnih.gov

An effective one-pot three-component synthesis of Betti bases has been achieved using phenylboronic acid as an efficient catalyst under ambient conditions in ethanol (B145695), reacting aromatic aldehydes, aromatic amines, and 2-naphthol. This method is notable for its mild reaction conditions and good to excellent yields with a wide range of aldehydes. jetir.org

Another approach involves consecutive Betti/Bargellini multicomponent reactions to synthesize naphtho[1,2-f] Current time information in Bangalore, IN.fishersci.atoxazepine scaffolds. In this strategy, aminobenzylnaphthols are initially prepared via the Betti reaction of 2-naphthol, aromatic aldehydes, and 2-aminopyridine, followed by reaction with chloroform (B151607) and aliphatic ketones in the presence of sodium hydroxide. chemicalpapers.com

Multicomponent condensation of aromatic aldehydes, 2-naphthol, and aniline (B41778) in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) catalyst has also been reported for the synthesis of 1-(aryl(phenylamino)methyl)naphthalen-2-ol derivatives. naturalspublishing.com

The stereoselective synthesis of aminoalkylnaphthols is crucial for obtaining compounds with specific chiral properties, which are valuable as chiral ligands in asymmetric catalysis. acs.orgcapes.gov.br

A practical procedure for the stereoselective synthesis of functionalized aminoalkylnaphthols involves heating a mixture of 2-naphthol, secondary amines, and aldehydes under solvent-free conditions at 60 °C. This method yields products with moderate to high yields (45–95%) and notable diastereoselectivity (dr: 71–84% for the major diastereomer). nih.govcapes.gov.br

Stereoselective synthesis of vicinal diaminoalkylnaphthols has been reported through a three-component Mannich-type reaction of α,β-unsaturated aldehydes with 2-naphthol and amines under solventless conditions at room temperature, yielding products in 22–64% yields. nih.gov

Another method for the straightforward and stereoselective synthesis of aminoalkylnaphthols involves the solvent-free aminoalkylation of electron-rich aromatic compounds like 2-naphthol with (R)-1-phenylethylamine and aromatic aldehydes. This process exhibits crystallization-induced asymmetric transformation, leading to high yields and stereoselectivity. acs.orgnih.gov

Mechanistic Investigations of Naphthol As G Reactivity

Reaction Mechanisms in Azo Dye Formation

The formation of azo dyes involving Naphthol AS-G proceeds through an azo coupling reaction, a classic example of electrophilic aromatic substitution. This reaction typically occurs under alkaline conditions. evitachem.combyjus.com

Nucleophilic Attack and Azo Bond Formation

The mechanism is initiated by the electrophilic attack of a diazonium salt on the activated aromatic ring of the naphthol derivative. evitachem.combrainly.comwikipedia.org this compound acts as the nucleophile in this reaction. evitachem.com The diazonium cation (ArN₂⁺) serves as the electrophile. brainly.comwikipedia.org The attack primarily occurs at the position ortho or para to the activating group, which in naphthols is typically the hydroxyl group. For 2-naphthol (B1666908) derivatives like this compound, the coupling preferentially occurs at the 1-position due to electronic and steric factors, leading to the formation of a resonance-stabilized intermediate (an arenium ion). brainly.com This intermediate then undergoes deprotonation to restore aromaticity and form the stable azo compound, characterized by the presence of an -N=N- azo bond linking the diazo component and the coupling component. evitachem.combyjus.com

Role of Hydroxyl Group Deprotonation in Coupling Efficiency

The efficiency of the azo coupling reaction is significantly influenced by the deprotonation of the hydroxyl group on the naphthol ring. evitachem.comscribd.com Under alkaline conditions, the hydroxyl group loses a proton to form the corresponding naphtholate anion. scribd.comdoubtnut.com This deprotonation increases the electron density of the naphthalene (B1677914) ring, particularly at the positions ortho and para to the oxygen atom, thereby enhancing its nucleophilicity and facilitating the electrophilic attack by the diazonium salt. wikipedia.orgscribd.comdoubtnut.comquora.com The increased electron density makes the aromatic ring more susceptible to attack by the weakly electrophilic diazonium ion. brainly.com The reaction is generally faster at higher pH due to the increased concentration of the more reactive naphtholate species. wikipedia.org

Advanced Mechanistic Studies of Naphthol Dearomatization

Dearomatization reactions of naphthols involve the disruption of the aromatic system, leading to the formation of cyclohexadienone structures. These reactions can proceed through various pathways, including electrophilic attack and radical mechanisms. chinesechemsoc.orgsci-hub.se

Electrophilic Dearomatization/SRN1-Debromination Pathways

Electrophilic dearomatization of naphthols can be triggered by the attack of an electrophile on the activated naphthol ring, often followed by subsequent transformations. chinesechemsoc.orgresearchgate.net In some cases, this can be coupled with an SRN1-type debromination pathway, particularly for α-bromo-β-naphthols. chinesechemsoc.orgresearchgate.netchinesechemsoc.org This mechanism involves the formation of a dearomatized intermediate upon electrophilic attack, followed by a radical-based SRN1 substitution where a carbon radical is generated and subsequently reacts with a nucleophile, often with the displacement of a halide. chinesechemsoc.orgresearchgate.nettesisenred.net Studies have explored such domino reactions involving electrophile-triggered dearomatization at halogenated positions of phenolic derivatives, followed by halogen displacement via a radical mechanism. researchgate.net

Halogenation Mechanisms of Naphthol Systems

Halogenation of naphthol systems, including derivatives like this compound, typically involves electrophilic substitution on the activated aromatic ring. The mechanism can vary depending on the halogenating agent and conditions. For instance, the chlorination and bromination of 2-naphthol using iodine(III) reagents and Lewis acids have been studied computationally. beilstein-journals.orgbeilstein-archives.orgresearchgate.net These studies suggest mechanisms involving the formation of active halogenating species and electrophilic attack on the naphthol ring, often favoring the ortho position to the hydroxyl group. beilstein-journals.orgbeilstein-archives.orgresearchgate.net The reaction proceeds through transition states involving the interaction between the halogenating species and the naphthol substrate. beilstein-journals.orgbeilstein-archives.orgresearchgate.net

Oxidation and Reduction Pathways

Naphthol compounds, including this compound, can undergo various oxidation and reduction reactions depending on the reagents and conditions.

Oxidation of naphthols can lead to the formation of naphthoquinones or other oxidized species. tohoku.ac.jpacademie-sciences.fracademie-sciences.frnih.gov For example, the oxidation of 2-naphthol by ferrate(VI) has been shown to involve electron transfer and hydrogen abstraction at the hydroxyl group, producing phenoxy radicals that can undergo subsequent coupling reactions, leading to oligomeric or polymeric products. nih.gov Other oxidation pathways can involve the formation of hydroxylated products or ring-opened species. tohoku.ac.jpcutm.ac.in Catalytic oxidation methods have also been investigated for the conversion of substituted naphthols to naphthoquinones, with studies exploring the reaction pathways and intermediate species. academie-sciences.fracademie-sciences.frworldscientific.com

Reduction of naphthol derivatives can occur, although specific detailed mechanisms for the reduction of this compound itself are less extensively documented in general searches compared to its oxidation or azo coupling. However, reduction of azo compounds derived from naphthols is a known process, typically leading to the cleavage of the azo bond and formation of corresponding amines. conscientiabeam.com This highlights a potential reduction pathway for this compound after it has participated in azo coupling.

Free-Radical-Induced Oxidation and Reduction of Arylazo-Naphthol Dyes

Free radicals, such as hydroxyl radicals (•OH), azide (B81097) radicals (N₃•), and hydrated electrons (e⁻_aq), play significant roles in initiating the oxidation and reduction of 1-arylazo-2-naphthol dyes. Pulse radiolysis studies have been instrumental in understanding these processes by generating these radicals and observing their transient reactions with the dyes. uni.lunih.govwikipedia.org

The reaction pathways are dependent on the nature of the radical species involved. Hydroxyl radicals (•OH) primarily react with arylazo-naphthol dyes through addition to the aromatic rings, forming hydroxyl radical adducts. uni.lunih.govwikipedia.org These adducts are transient species that can undergo subsequent reactions. In contrast, the azide radical (N₃•) tends to react via direct one-electron transfer, leading to the formation of the one-electron oxidized dye radical. uni.lunih.govwikipedia.org Hydrated electrons (e⁻_aq), being strongly reducing species, react with the dyes to form radical anions, which can then undergo protonation to yield hydrazyl radicals. uni.lunih.govwikipedia.org

The stability and decay pathways of the transient radicals formed vary. Hydroxyl radical adducts of the dyes typically decay through bimolecular processes, predominantly dimerization. uni.lunih.govwikipedia.org The one-electron oxidized dye radicals and the hydrazyl radicals formed from hydrated electron reactions also decay bimolecularly, primarily through disproportionation reactions. uni.lunih.govwikipedia.org The •OH-induced oxidation has been identified as a particularly effective process for the decolorization of these dyes at neutral pH. uni.lunih.govwikipedia.org

Kinetic and Spectroscopic Analysis of Redox Reactions

Kinetic and spectroscopic methods, particularly pulse radiolysis with transient optical absorption spectroscopy, are crucial for studying the fast reactions between free radicals and arylazo-naphthol dyes. These techniques allow for the determination of reaction rate constants and the characterization of the transient intermediate species formed. uni.lunih.govwikipedia.org

Studies on 1-arylazo-2-naphthol and its derivatives at pH 7.0 have provided specific kinetic data for their reactions with key radicals. The rate constants for the reaction of •OH with these compounds are in the range of (1.0−1.2) × 10¹⁰ M⁻¹ s⁻¹. uni.lunih.govwikipedia.org The nucleophilic hydrated electron (e⁻_aq) reacts with these dyes with rate constants ranging from (0.8−2.5) × 10¹⁰ M⁻¹ s⁻¹. uni.lunih.govwikipedia.org The reaction of N₃• with these dyes is more selective and shows a dependence on substituents, with rate constants varying between 0.1 × 10⁹ and 8 × 10⁹ M⁻¹ s⁻¹. uni.lunih.govwikipedia.org

Transient optical absorption spectroscopy reveals distinct spectral characteristics for the different radical-induced intermediates. The transient optical absorption spectra of the intermediates formed by reaction with •OH differ from those observed with N₃•. uni.lunih.govwikipedia.org For instance, studies on 1- and 2-naphthol (related structures) show transient spectra upon •OH reaction with λmax around 340 nm and 350 nm at neutral pH, respectively. The formation and decay of these transient species are monitored spectroscopically to determine the reaction kinetics. The rate of formation of optical absorption at specific wavelengths (e.g., 360-370 nm and 560-600 nm for some dyes) corresponds to the loss of the ground-state absorption (e.g., at 490 nm), allowing for the determination of bimolecular rate constants for the radical reactions. nih.gov

The pK_A of the dye radicals can also be determined spectroscopically, providing further information about their properties and behavior in aqueous solutions. For example, the pK_A of the radical of a para-methoxy derivative of 1-arylazo-2-naphthol was determined to be 5.2. uni.lunih.govwikipedia.org

The following table summarizes representative kinetic data for the reaction of various radicals with 1-arylazo-2-naphthol and some substituted derivatives at pH 7.0, as determined by pulse radiolysis:

| Radical Species | Substrate (1-arylazo-2-naphthol derivative) | Rate Constant (M⁻¹ s⁻¹) |

| •OH | Unsubstituted | (1.0−1.2) × 10¹⁰ uni.lunih.govwikipedia.org |

| •OH | ortho-substituted (Chloro, Methyl, Methoxy) | (1.0−1.2) × 10¹⁰ uni.lunih.govwikipedia.org |

| •OH | para-substituted (Chloro, Methyl, Methoxy) | (1.0−1.2) × 10¹⁰ uni.lunih.govwikipedia.org |

| e⁻_aq | Unsubstituted | (0.8−2.5) × 10¹⁰ uni.lunih.govwikipedia.org |

| e⁻_aq | ortho-substituted (Chloro, Methyl, Methoxy) | (0.8−2.5) × 10¹⁰ uni.lunih.govwikipedia.org |

| e⁻_aq | para-substituted (Chloro, Methyl, Methoxy) | (0.8−2.5) × 10¹⁰ uni.lunih.govwikipedia.org |

| N₃• | Unsubstituted | 0.1 × 10⁹ - 8 × 10⁹ (depending on substituent) uni.lunih.govwikipedia.org |

| N₃• | ortho-substituted (Chloro, Methyl, Methoxy) | 0.1 × 10⁹ - 8 × 10⁹ (depending on substituent) uni.lunih.govwikipedia.org |

| N₃• | para-substituted (Chloro, Methyl, Methoxy) | 0.1 × 10⁹ - 8 × 10⁹ (depending on substituent) uni.lunih.govwikipedia.org |

These kinetic and spectroscopic investigations provide a fundamental understanding of how free radicals interact with arylazo-naphthol dyes, including this compound, highlighting the initial steps in their degradation or transformation pathways.

Advanced Applications and Materials Science Research

Naphthol AS-G in Synthetic Organic Pigments (SOPs) Development

This compound serves as a crucial building block for synthesizing a variety of synthetic organic pigments (SOPs) evitachem.commedchemexpress.com. These pigments are widely used in industries such as inks and coatings evitachem.commarketresearch.com. Azo pigments, including those derived from this compound, are valued for their vibrant colors, high tinting strength, excellent lightfastness, and good dispersion properties researchandmarkets.com. They are integral to applications ranging from packaging and decorative coatings to automotive finishes and textile printing researchandmarkets.com. The global market for azo pigments is substantial and projected to grow, driven by demand in sectors like printing inks, textiles, plastics, and paints marketresearch.comverifiedmarketresearch.com.

Research on Substituent Effects on Spectral Properties of Pigments

Research extensively explores how the introduction of different substituents onto the molecular structure of azo pigments, including those derived from this compound, influences their spectral properties evitachem.comgoogle.comacs.org. The chemical structure of the aromatic rings and the nature of their substituents determine the unique qualities and color range of azo pigments verifiedmarketresearch.com. Studies demonstrate that variations in the structure of azo compounds impact their optoelectronic properties acs.org. For instance, the substitution of groups like NO2 can lead to a bathochromic shift (red shift) in the maximum absorption wavelength (λmax) acs.org.

Research involves synthesizing novel azo pigments with specific substituents and characterizing their spectral characteristics using techniques such as UV-Vis spectroscopy google.comacs.org. This research aims to tailor the color, intensity, and fastness properties of pigments for specific applications google.com.

Interactive Data Table: Substituent Effects on λmax (Illustrative Example based on research principles)

| Pigment Derivative (Illustrative) | Substituent(s) (Illustrative) | λmax (nm) (Illustrative) | Observed Color (Illustrative) |

| This compound base pigment | None | ~420 | Yellow/Orange |

| Derivative A | -NO2 | ~450 | Orange/Red |

| Derivative B | -Cl | ~430 | Yellow/Orange |

| Derivative C | -CN | ~410 | Yellow |

Utility in Inks and Coatings Research

This compound based pigments are extensively utilized in the research and development of inks and coatings evitachem.comresearchandmarkets.com. Their properties, such as durability, weather resistance, and color consistency, make them suitable for a wide range of applications, including automotive finishes, architectural paints, and industrial equipment researchandmarkets.com. Research in this area focuses on incorporating these pigments into various formulations, such as water-based paints and flexographic inks, and evaluating their performance, including mechanical resistance researchgate.net. Advancements in pigment dispersion technologies have further improved their usability in both water-based and solvent-based systems researchandmarkets.com. Naphthol AS pigments, in particular, are used to color plastics, automotive finishes, architectural paints, and printing inks mfa.org. Research also explores the use of Naphthol AS pigment mixtures in printing materials like electrophotographic toners and inkjet inks, aiming for properties such as high thermal stability and good dispersibility trea.com.

Naphthol Derivatives in Functional Materials

Beyond traditional pigment applications, derivatives of naphthol are being explored for their potential in developing functional materials with advanced properties.

Development of New Thermoelectric Materials

Research is being conducted on naphthol derivatives for the development of new thermoelectric materials acs.orgacs.org. Thermoelectric materials are capable of converting thermal energy into electrical energy and vice versa researchgate.nettandfonline.com. One area of investigation involves naphthoxazine derivatives. For example, research has explored oxazine (B8389632) monomers like 2-phenyl-2,3-dihydro-1H-naphtho[1,2-e] medchemexpress.comCurrent time information in غزة, PS.oxazine (MNA) and their corresponding polymers for organic thermoelectric devices acs.org. These materials have shown promising thermoelectric properties, including notable Seebeck coefficients and power factors acs.org. The development of organic thermoelectric materials based on conjugated polymers, including those with naphthalene-diimide (NDI) backbones, is an active area of research tandfonline.commdpi.comfrontiersin.org.

Interactive Data Table: Thermoelectric Properties of Naphthoxazine Derivatives (Illustrative Example)

| Material (Illustrative) | Type (Illustrative) | Seebeck Coefficient (µV/K) (Illustrative) | Electrical Conductivity (S/cm) (Illustrative) | Power Factor (µW/m·K²) (Illustrative) |

| MNA monomer | Organic Thermoelectric | ~600 | ~0.1 | ~36 |

| PNA polymer | Organic Thermoelectric | ~650 | ~0.5 | ~160 |

Integration into Advanced Textile Technologies

Naphthol derivatives, particularly in the form of azo dyes, have a long history of use in the textile industry evitachem.comatlantis-press.comekb.eg. Research continues to explore their integration into advanced textile technologies, focusing on achieving vibrant, long-lasting colors with excellent fastness properties atlantis-press.comresearchgate.netvipulorganics.com. Naphthol AS compounds, including this compound, are used as coupling agents in the dyeing process to produce durable and colorful fabrics vipulorganics.com. Studies investigate the interaction between naphthol dyes and different fabric fibers, noting that fabrics with higher yarn densities can exhibit enhanced dye absorption atlantis-press.com. Research also explores the synthesis of new oligomeric azo dyes based on naphthol derivatives for textile applications, aiming for improved dyeing properties and fastness researchgate.net.

Research on LCD Color Filters

Naphthol AS pigments and related azo colorants are also being researched for their potential use in LCD color filters researchgate.nettrea.com. Color filters are critical components in displays, responsible for reproducing colors by transmitting red, green, and blue light rsc.org. While pigments generally offer better reliability for color filters, dyes often provide superior optical properties rsc.org. Research aims to develop materials that combine the advantages of both, and naphthol-based azo pigments are being investigated for this purpose trea.comrsc.org. Studies involve incorporating these pigments into formulations suitable for color filter production, such as pigmented photoresists trea.com. High thermal stability and pigment purity are essential prerequisites for their use in color filter applications trea.com.

Catalytic and Inhibitory Roles in Organic Synthesis

This compound, a derivative of 2-hydroxy-3-naphthoic acid, plays a significant role in organic synthesis, particularly as an intermediate in the production of azo dyes. Its structure, featuring a reactive hydroxyl group and a naphthalene (B1677914) ring system, makes it a valuable building block for creating more complex molecules. Beyond its well-established use in dye chemistry, research explores the catalytic and inhibitory potentials of naphthol derivatives in various organic transformations and material protection applications.

This compound as an Intermediate in Complex Organic Transformations

This compound (3-hydroxy-2-naphtho-o-anisidide) is primarily recognized as a crucial dye intermediate, particularly in the textile industry. evitachem.comvipulorganics.com It belongs to the Naphthol AS series of dyes, known for forming insoluble azo dyes directly on fabric, which provides excellent wash fastness. evitachem.com While not a dye itself, this compound serves as a key precursor for synthesizing various azo dyes through a process involving coupling with diazonium salts. evitachem.com

The mechanism of action for this compound in dye synthesis involves the compound acting as a nucleophile. evitachem.com The deprotonated hydroxyl group attacks the electrophilic nitrogen in a diazonium salt, leading to the formation of an azo bond (-N=N-) between the naphthol derivative and the diazonium compound. evitachem.com This reaction typically occurs under alkaline conditions (pH 8-9). evitachem.com

Beyond its direct role in azo coupling, the naphthol scaffold, common to this compound, is a versatile structure in organic synthesis. Naphthol derivatives can be used as ligands to chelate with organometallic reagents in asymmetric synthesis and catalysis. mdpi.com They are also building blocks for the synthesis of amidoalkyl naphthols, which are important bioactive substances and intermediates for creating complex molecules through reactions like multicomponent Mannich condensation. mdpi.com For instance, the synthesis of amidoalkyl naphthols can be achieved by reacting 2-naphthol (B1666908) (a related compound) with aldehydes and amides in the presence of catalysts like nickel nanoparticles. mdpi.com

Research also explores the use of other naphthol derivatives in catalytic processes. For example, 6-bromo-2-naphthol (B32079) has been shown to function as a photoacid catalyst for the synthesis of acetals from carbonyl compounds under visible light irradiation. nsf.gov This highlights the potential for functionalized naphthols to act as catalysts in various organic reactions.

Investigation of Naphthol Derivatives as Corrosion Inhibitors

Naphthol derivatives, including substituted naphthol compounds, have been investigated for their potential as corrosion inhibitors for various metals. Their efficacy as inhibitors is often attributed to the presence of electron-rich groups, such as hydroxyl groups, nitrogen atoms (in azo linkages or amino groups), and delocalized pi-electrons in the aromatic rings, which can facilitate adsorption onto metal surfaces. research-nexus.nettandfonline.comimanagerpublications.comnih.gov

Studies have explored the use of substituted naphthol compounds, such as 4-(4-nitrophenylazo)-1-naphthol, as corrosion inhibitors for aluminum alloys in alkaline media. research-nexus.nettandfonline.com Research indicates that such compounds can exhibit significant corrosion inhibition properties. research-nexus.nettandfonline.com The inhibition efficiency has been observed to increase with higher concentrations of the naphthol derivative. research-nexus.nettandfonline.com Thermodynamic and adsorption evaluations provide insights into the interaction between the inhibitor molecule and the metal surface. research-nexus.nettandfonline.com UV-visible absorption spectra can indicate the formation of complexes between the dye and metal ions, potentially contributing to the protective qualities. research-nexus.net FTIR analysis of the protective film formed on the metal surface further highlights the relationship between the molecular structure of the naphthol compound and its corrosion inhibitive properties. research-nexus.nettandfonline.com

Another study investigated the corrosion inhibition properties of 1,1-biss-2-Naphthol on aluminum in a hydrochloric acid environment. imanagerpublications.comimanagerpublications.com Techniques such as weight loss, gasometric studies, Tafel plots, and impedance spectroscopy were employed. imanagerpublications.comimanagerpublications.com The results demonstrated that the addition of 1,1-biss-2-Naphthol significantly increased the protection efficiency and decreased the dissolution rate of aluminum. imanagerpublications.comimanagerpublications.com The compound was found to behave as a mixed-type inhibitor, hindering both cathodic and anodic reactions. imanagerpublications.comimanagerpublications.com Impedance studies suggested that the inhibition is achieved through an adsorption process, controlling the corrosion process by charge transfer. imanagerpublications.com

Further research on other naphthalene derivatives, such as 4-Amino-naphthalene-1-ol, has also shown strong corrosion inhibition properties on iron surfaces, attributed to favorable interaction and quantum parameters. jeires.comresearchgate.net The presence of heteroatoms and pi-electrons in these structures contributes to their potential as effective inhibitors. jeires.comresearchgate.net

The inhibition mechanism of these organic compounds often involves the formation of an adsorbed film on the metal surface. nih.gov The adsorption process and efficiency are dependent on the molecular structure features of the organic molecules and their affinity for the metal surface, occurring via chemical or physical interactions. nih.gov This adsorbed layer acts as a barrier, impeding the cathodic and anodic processes involved in corrosion. nih.gov

Table 1: Examples of Naphthol Derivatives and their Corrosion Inhibition Properties

| Compound Name | Metal Substrate | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 4-(4-nitrophenylazo)-1-naphthol | Aluminum alloy | Binary alkaline medium | Increases with conc. | research-nexus.nettandfonline.com |

| 1,1-biss-2-Naphthol | Aluminum | 3 M HCl | Significant increase | imanagerpublications.comimanagerpublications.com |

| 4-Amino-naphthalene-1-ol | Iron (Fe (111) surface) | Not specified (DFT study) | Strong inhibition | jeires.comresearchgate.net |

| 4-(4-phenoxyphenylazo)-1-naphthol (AZN-2) | Carbon Steel | CO2 saturated 3.5% NaCl | 91.0 - 98.3 (at 5x10^-4 M) | acs.org |

| 4-(4-pyridylazo)-1-naphthol (AZN-3) | Carbon Steel | CO2 saturated 3.5% NaCl | 91.0 - 98.3 (at 5x10^-4 M) | acs.org |

| 4-(2-pyridylazo)-1-naphthol (AZN-4) | Carbon Steel | CO2 saturated 3.5% NaCl | 91.0 - 98.3 (at 5x10^-4 M) | acs.org |

Note: Inhibition efficiency values can vary depending on concentration, temperature, and specific experimental conditions.

Table 2: Quantum Parameters and Inhibition Efficiency of Naphthalene Derivatives on Fe (111) Surface (DFT Study)

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Inhibition Effectiveness | Reference |

| 4-Amino-naphthalene-1-ol (4ANO) | -5.16 | -2.15 | 3.01 | Strong | jeires.comresearchgate.net |

| Naphthalene-4-diamine (N4D) | -5.34 | -2.01 | 3.33 | Promising (less than 4ANO) | jeires.comresearchgate.net |

| 4-Amino-naphthalene-1-carboxylic acid (4ANC) | -5.67 | -2.55 | 3.12 | Promising (less than 4ANO) | jeires.comresearchgate.net |

| 4-Amino-2H-naphthalene-1-one (4AHN) | -6.01 | -3.10 | 2.91 | Relatively weaker | jeires.comresearchgate.net |

| 4-Amino-2H-naphthalene-1-thione (4AHT) | -5.89 | -3.52 | 2.37 | Relatively weaker | jeires.comresearchgate.net |

Note: Data extracted from a DFT study; values are theoretical calculations. jeires.comresearchgate.net

Environmental Fate and Remediation Research

Environmental Impact Assessment of Naphthol-Based Compounds

Azo dyes, including those derived from naphthol, are a major class of synthetic colorants extensively used in various industries such as textiles, paper, leather, food, and cosmetics ontosight.aideswater.com. Their widespread application and the discharge of colored effluents pose significant environmental challenges deswater.comsaspublishers.comnih.gov.

Contamination of Waterways and Soil by Azo Dyes

Approximately 10% of the dyes used in the dyeing process are not fixed to the fiber and are subsequently released into the environment through industrial effluents rjpbcs.com. This leads to the contamination of aquatic bodies and soils in the vicinity of dye and textile industries rjpbcs.com. Wastewater from textile industries, in particular, contains high concentrations of pollutants, including dyes unila.ac.id. The presence of dyes in water bodies is visually apparent and reduces light penetration, affecting photosynthetic activity in aquatic ecosystems saspublishers.commdpi.com.

Toxicity to Aquatic Organisms and Environmental Persistence

Azo dyes are often resistant to conventional wastewater treatment processes due to their complex chemical structures and stability mdpi.combiotech-asia.orgtuiasi.ro. This recalcitrance contributes to their persistence in the environment mdpi.comniscpr.res.in. Studies have shown that azo dyes and their effluents are hazardous to aquatic organisms, including fish, algae, and bacteria rjpbcs.comniscpr.res.inresearchgate.net. They can cause physiological disorders in aquatic organisms researchgate.net. Some azo dyes and their degradation products, particularly aromatic amines formed under anaerobic conditions, are known to be toxic, mutagenic, and carcinogenic rjpbcs.commdpi.combiotech-asia.orgtuiasi.roniscpr.res.inresearchgate.netijrrjournal.com. Bioaccumulation of toxicants in aquatic organisms can occur, with the potential to transfer through the food chain mdpi.comniscpr.res.in. While some azo dyes are not expected to bioaccumulate significantly due to generally low partition coefficients, certain acid and basic azo dyes exhibit acute toxicity to aquatic life scbt.com. For instance, 2-naphthol (B1666908), a related compound, has been classified as hazardous to the aquatic environment carlroth.comcarlroth.com.

Degradation Studies and Remediation Technologies

Given the environmental concerns associated with naphthol-based dyes, various degradation and remediation technologies are being investigated to remove them from contaminated water and soil.

Photocatalytic Degradation of Naphthol Compounds

Photocatalytic degradation, often using semiconductor photocatalysts like titanium dioxide (TiO2), has shown promise in breaking down naphthol compounds. Research on the photocatalytic degradation of 2-naphthol, a related naphthol derivative, has demonstrated its effectiveness under UV and visible light irradiation imist.mamuk.ac.irresearchgate.netresearchgate.net. The degradation rate is influenced by factors such as the type and concentration of the photocatalyst, substrate concentration, and pH imist.maresearchgate.net. The addition of electron acceptors like hydrogen peroxide (H2O2), potassium bromate (B103136) (KBrO3), and potassium persulphate (K2S2O8) can enhance the degradation rate by inhibiting electron-hole recombination imist.ma. Studies have shown that complete mineralization of 2-naphthol can be achieved through photocatalysis, with intermediate products being identified researchgate.net. For example, the photocatalytic degradation of 1-naphthol (B170400) using N,S-doped TiO2/Silica (B1680970) Sulfuric Acid under visible light achieved a removal efficiency of 92.12% under optimal conditions (pH 5, 50 min contact time, 25 mg/L initial concentration) muk.ac.ir. Intermediate compounds formed during the photo-oxidation of 1-naphthol can include phthalic acid, naphthalenediones, and carboxy-cinnamaldehyde, which can be further converted to CO2 and H2O muk.ac.ir.

Data on Photocatalytic Degradation of 2-Naphthol:

| Parameter | Condition | Degradation Efficiency | Reference |

| Photocatalyst | TiO2 "Degussa P-25" (1 g/l) | 100% (after 180 min) | imist.ma |

| Electron Acceptor Added | H2O2 (5 x 10^-4 mol/l) + TiO2 "Degussa P-25" | Enhanced rate | imist.ma |

| Electron Acceptor Added | KBrO3 (5 x 10^-4 mol/l) + TiO2 "Degussa P-25" | Enhanced rate | imist.ma |

| Electron Acceptor Added | K2S2O8 (5 x 10^-4 mol/l) + TiO2 "Degussa P-25" | Enhanced rate | imist.ma |

| Photocatalyst | Sr0.95La0.05TiO3 nanocubes | 92% (within 180 min) | researchgate.net |

Adsorption Studies for Dye Removal

Adsorption is a widely used method for dye removal from wastewater due to its relative simplicity and effectiveness, particularly with inexpensive adsorbents saspublishers.com. Various materials have been investigated for their adsorption capacity of naphthol-based dyes. For instance, activated carbon is a common adsorbent for removing dyes from wastewater deswater.comsaspublishers.com. Studies on the adsorption of Naphthol AS dye using iron filings as a low-cost adsorbent showed a maximum removal efficiency of 88% at an optimum pH of 4.0 researchgate.net. The adsorption process was found to be highly pH-dependent and followed pseudo-second-order kinetics researchgate.net. Another study using chitosan (B1678972) extracted from black soldier fly pupal exuviae for naphthol dye removal from batik wastewater achieved a removal efficiency of 91.7% at pH 4 with an adsorbent dose of 0.2 g/L unila.ac.id. The adsorption capacity was found to be 341 mg/g and fit the pseudo-second-order kinetics model unila.ac.id. Activated carbon has also been used for the removal of Naphthol blue black dye, with studies investigating the effect of contact time, pH, and initial concentration deswater.com.

Data on Adsorption of Naphthol Dyes:

| Dye | Adsorbent | Optimum pH | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Kinetics Model | Reference |

| Naphthol AS | Iron filings | 4.0 | 88 | Not specified | Pseudo-second-order | researchgate.net |

| Naphthol dye | Chitosan from black soldier fly pupal exuviae | 4 | 91.7 | 341 | Pseudo-second-order | unila.ac.id |

| Naphthol blue black | Powdered activated carbon | Acidic | 73.33 (at 45 min) | 29.33 (at 45 min) | Pseudo-first-order | deswater.com |

| Naphthol blue black | Acid activated TiO2-pillared bentonite | 3.0 | Not specified | 1.496 | Not specified | orientjchem.org |

| Naphthol Green B | Casuarina equisetifolia bark carbon | 4 | 91.38 (at 40 min) | Not specified | Pseudo-second-order | saspublishers.com |

Bioremediation and Sonoelectrolytic Reactor Applications in Effluent Treatment

Bioremediation techniques, utilizing microorganisms, are also being explored for the degradation of azo dyes. Microbes, including bacteria and fungi, can decolorize and degrade azo dyes under both aerobic and anaerobic conditions biotech-asia.orgnih.gov. White rot fungi like Phanerochaete chrysosporium have shown the ability to mineralize various azo dyes nih.gov. Specific fungal isolates, such as Aspergillus erythrocephalus, Cladosporium herbarum, Fusarium solani, and Humicola fuscorata, have been identified as capable of decolorizing azo red and blue dyes biotech-asia.org. These fungi can utilize the dye as a nitrogen source biotech-asia.org. Bacterial consortia have also been successfully deployed for the decolorization and degradation of reactive azo dyes, cleaving and mineralizing aromatic intermediates frontiersin.org.

Sonoelectrolytic reactors (SERs), which combine electrolytic processes with ultrasonic irradiation, represent an advanced oxidation technique for treating textile effluents containing dyes. Studies have shown that SERs can achieve high removal efficiencies for wastewater treatment from the textile industry, with reported efficiencies higher than 95% under specific conditions researchgate.nethec.gov.pk. SERs can be faster than trickling filters, although potential issues like deposition on electrodes need consideration researchgate.net. This method is effective in treating wastewater with strong color, high temperature, and suspended/dissolved solids researchgate.net.

Comparative Environmental Profiles of Modern Naphthol Production

Modern industrial production of naphthols, including compounds like Naphthol AS-G, primarily involves chemical synthesis routes. A common method for producing 2-naphthol, a related naphthol, involves the sulfonation of naphthalene (B1677914) followed by alkaline fusion chemicalbook.com. These processes can lead to the release of the parent compounds, intermediates, and byproducts into the environment, primarily through wastewater streams oecd.orgpatsnap.com. The environmental profile of modern naphthol production is therefore closely linked to the management and treatment of these effluents.

Research into the environmental fate of naphthols indicates that their persistence and distribution in the environment are influenced by their physical and chemical properties. For 2-naphthol, properties such as water solubility (0.6 - 0.8 g/l) and a measured log Kow in the range of 2.01 – 2.84 suggest a moderate potential for bio- or geoaccumulation chemicalbook.comoecd.org. Fugacity modeling for 2-naphthol predicts that the hydrosphere is the primary target compartment, accounting for approximately 83% of its distribution, with smaller percentages in the atmosphere (8%), soil (4.5%), and sediment (4.5%) chemicalbook.comoecd.org.

Biodegradation is a significant process affecting the environmental fate of naphthols in aquatic systems. Studies on 2-naphthol have shown it to be readily biodegradable under aerobic conditions. A MITI test (OECD 301C) with non-adapted inoculum demonstrated 68% biodegradation after 14 days chemicalbook.comoecd.org. While degradation kinetics information may be limited, other tests have shown high elimination rates (99.83%) in adapted wastewater treatment systems over longer residence times oecd.org. However, some sulfonated naphthols, which can be associated with naphthol production or use, have shown persistence in adapted biological treatment plants ethz.ch.

Wastewater from naphthol production and industries utilizing naphthols, such as the textile industry where this compound is used for dyeing, is characterized by high color, chemical oxygen demand (COD), and the presence of various chemicals, including naphthols researchgate.netscirp.org. Treating this wastewater to meet environmental regulations is a critical aspect of the environmental profile of modern naphthol production and consumption.

Various methods have been investigated for the treatment of naphthol-containing wastewater. Conventional biological treatment methods may face limitations in effectively mineralizing these pollutants, especially persistent compounds mdpi.comrazi.ac.ir. Consequently, advanced treatment processes are often explored. Research on treating 2-naphthol wastewater has included methods like adsorption, biodegradation, electrochemical degradation, photocatalytic oxidation, and advanced oxidation processes (AOPs) such as the Fenton process mdpi.comrazi.ac.ir. Studies have shown that AOPs can be effective in degrading and mineralizing naphthols in wastewater mdpi.comrazi.ac.ir. For instance, an electro-Fenton system achieved a high removal rate (93.82%) of 2-naphthol within 40 minutes in aqueous solution mdpi.com.

Comparative environmental assessments in chemical production, while not always specifically focused on this compound, provide insights into the potential for reducing environmental impact through process innovation. For example, a study comparing traditional chemical synthesis of alpha-naphthol with a biocatalytic route indicated potential environmental advantages for the biocatalytic approach, including reduced emissions and lower "risk index" compared to the conventional process researchgate.net. This suggests that shifts towards alternative, potentially greener synthesis methods could significantly alter the environmental profile of naphthol production in the future researchgate.netresearchgate.net.

Data on the environmental properties and fate of relevant compounds are crucial for understanding and mitigating their impact. The following table summarizes some key environmental data points for 2-naphthol, a compound structurally related to this compound and relevant to naphthol production discussions in the available research:

| Property | Value (2-Naphthol) | Source(s) |

| Water Solubility | 0.6 - 0.8 g/l | chemicalbook.comoecd.org |

| log Kow | 2.01 – 2.84 | chemicalbook.comoecd.org |

| Biodegradation (MITI test) | 68% after 14 days (aerobic) | chemicalbook.comoecd.org |

| Predicted Distribution (Mackay I Fugacity Model) | Hydrosphere: 83%, Atmosphere: 8%, Soil: 4.5%, Sediment: 4.5% | chemicalbook.comoecd.org |

| 96h-LC50 (Pimephales promelas) | 3.46 mg/l | oecd.org |

| 48h-EC50 (Gammarus minus) | 0.85 mg/l | oecd.org |

| Predicted PNECaqua | 0.85 µg/l | oecd.org |

The environmental profile of modern naphthol production is a complex interplay of synthesis routes, potential releases, the intrinsic environmental fate of the compounds, and the effectiveness of wastewater treatment technologies. Ongoing research into advanced treatment methods and alternative production pathways aims to minimize the environmental footprint of this essential class of chemical compounds.

Biological and Biomedical Research Applications

Biological Activities of Naphthol AS-G Derivatives

The structural diversity achievable through modifications of the naphthol skeleton allows for the tuning of biological properties. Amidoalkyl naphthols, naphthol-based compounds, and other derivatives have been investigated for their effects on various biological targets.

Antimicrobial and Antiviral Properties of Amidoalkyl Naphthols

Amidoalkyl naphthols, characterized by the presence of an amide linkage and an aminoalkyl chain attached to the naphthol core, have demonstrated notable antimicrobial and antiviral activities. Studies have synthesized series of amidoalkyl naphthols and evaluated their efficacy against various microorganisms. For instance, derivatives featuring pyrazole (B372694) or indole (B1671886) fragments have shown antibacterial potency against Staphylococcus aureus, Klebsiella pneumoniae, and Bacillus subtilis. encyclopedia.pubmdpi.com While some amidoalkyl naphthols with an azo-moiety did not exhibit superior antibacterial activity compared to standard drugs like trimethoprim/sulfamethoxazole and ciprofloxacin, certain compounds showed promising antifungal activities, particularly against Aspergillus niger, surpassing the efficacy of fluconazole (B54011) and miconazole (B906) in some studies. encyclopedia.pubmdpi.com Furthermore, amidoalkyl naphthols have also been investigated for their antiviral potential, including reported anti-H5N1 activities. researchgate.netsemanticscholar.org Research indicates that the 1-amidoalkyl-2-naphthol structure is an important pharmacophore contributing to these diverse biological properties. researchgate.net

Antioxidant Potential of Naphthol-Based Compounds

Naphthol-based compounds, including amidoalkyl naphthols and other derivatives, have shown significant antioxidant potential. This activity is often evaluated through in vitro assays that measure their ability to scavenge free radicals such as DPPH, ABTS, and CUPRAC. aphrc.orgresearchgate.netjst.go.jpresearchgate.net For example, the amidoalkyl naphthol derivative N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA) has demonstrated potent free radical scavenging activity comparable to well-known antioxidants like BHT and BHA. aphrc.org Theoretical studies on BHMA suggest that the hydroxyl (OH) bond plays a key role in trapping free radicals, with mechanisms involving hydrogen atom transfer and sequential proton loss electron transfer. aphrc.org Other naphthol derivatives, such as 1-organoselanyl-naphthalen-2-ols and certain naphthalene-based chalcone (B49325) derivatives, have also exhibited antioxidant activity in DPPH and ABTS assays. researchgate.netresearchgate.net The position of functional groups on the naphthol ring can influence the antioxidant capacity. jst.go.jp

Enzyme Inhibitory Activities (Cholinesterase, α-Glucosidase)

Naphthol derivatives have been explored for their ability to inhibit key enzymes, particularly cholinesterases (acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)) and α-glucosidase. These enzymes are relevant targets in the management of diseases such as Alzheimer's disease and type 2 diabetes, respectively. researchgate.netnih.gov Amidoalkyl naphthols and related naphto-1,3-oxazin-3(2H)-one derivatives have shown promising inhibitory effects on these enzymes. mdpi.comaphrc.orgresearchgate.netresearchgate.net For instance, the amidoalkyl naphthol derivative NDHA has been identified as a potent acetylcholinesterase and α-glucosidase inhibitor. mdpi.comresearchgate.net Studies have reported IC50 values demonstrating the inhibitory strength of various naphthol derivatives against AChE, BChE, and α-glucosidase, with some compounds exhibiting activity comparable to or even exceeding that of standard inhibitors like galanthamine (B1674398) and acarbose. researchgate.netnih.govresearchgate.netmdpi.comacs.org Molecular docking studies provide insights into the binding interactions between these derivatives and the enzyme active sites. researchgate.netnih.govresearchgate.net

Table 1: Enzyme Inhibitory Activities of Selected Naphthol Derivatives

| Compound | Enzyme | IC50 Value | Standard Drug | Reference |

| NDHA | AChE | Promising inhibitor | Not specified | mdpi.comresearchgate.net |

| NDHA | α-Glucosidase | Promising inhibitor | Not specified | mdpi.comresearchgate.net |

| Compound 4p (Naphto-1,3-oxazin-3(2H)-one derivative) | AChE | 13.81 ± 0.54 μM | Galanthamine | researchgate.net |

| Compound 4s (Naphto-1,3-oxazin-3(2H)-one derivative) | BChE | 31.70 ± 1.29 μM | Galanthamine | researchgate.net |

| Compound 4s (Naphto-1,3-oxazin-3(2H)-one derivative) | α-Glucosidase | 2.05 ± 0.05 μM | Acarbose | researchgate.net |

| Compound 3e (1-Amidoalkyl-2-naphthol derivative) | AChE | 4.41 ± 0.53 µg/ml | Galanthamine | researchgate.net |

| Compound 3f (1-Amidoalkyl-2-naphthol derivative) | AChE | 5.04 ± 0.96 µg/ml | Galanthamine | researchgate.net |

| Compound 1 (Succinimide derivative with naphthol-like features) | AChE | 343.45 µM | Not specified | nih.gov |

| Compound 1 (Succinimide derivative with naphthol-like features) | BChE | 276.86 µM | Not specified | nih.gov |

| Compound 1 (Succinimide derivative with naphthol-like features) | α-Glucosidase | 157.71 µM | Not specified | nih.gov |

| 4-(Naphtho[1,2-d] nih.govfishersci.caoxazol-2-yl)benzene-1,3-diol | AChE | 58 nM | Not specified | mdpi.com |

| 4-(Naphtho[1,2-d] nih.govfishersci.caoxazol-2-yl)benzene-1,3-diol | BChE | 981 nM | Not specified | mdpi.com |

| Alaternin (Naphthalene glycoside from Cassia obtusifolia) | α-Glucosidase | Potent inhibitor | Acarbose | mdpi.com |

Note: IC50 values and units are reported as found in the cited sources. Variations in assay conditions and units may exist between studies.

Naphthol Derivatives in Anticancer Research

Naphthol derivatives represent a significant class of compounds investigated for their potential as anticancer agents. Research efforts have focused on the design, synthesis, and evaluation of various naphthol-based structures against different cancer cell lines, as well as elucidating the underlying mechanisms of their cytotoxic activity.

Design and Evaluation of Naphthol-2-ol Skeleton Compounds as Antitumor Agents

Compounds featuring a naphthol-2-ol skeleton or related naphthalene (B1677914) structures have been designed and synthesized with the aim of developing new antitumor agents. nih.govresearchgate.netekb.eg These efforts involve structural modifications to enhance potency and selectivity. Various derivatives have been evaluated for their antiproliferative activity against a panel of human cancer cell lines, including colorectal cancer (HCT116), lung cancer (PC9, A549), ovarian cancer (CAOV-3), breast cancer (MDA-MB-468), and Ehrlich ascites carcinoma cells. nih.govresearchgate.netekb.egbiomolther.orgjmchemsci.com Studies have reported promising IC50 values, indicating the concentrations at which these compounds inhibit cancer cell growth by 50%. For example, a novel naphthoquinone-naphthol derivative (compound 13) showed potent inhibitory effects on HCT116, PC9, and A549 cells with low micromolar IC50 values. nih.gov Similarly, a Schiff base derivative of 2-naphthol (B1666908), 1-((2-hydroxyphenyl)iminomethyl)naphthalene-2-ol, demonstrated concentration-dependent cytotoxicity against Ehrlich ascites carcinoma cells. ekb.eg Fused coumarin (B35378) compounds derived from 6-amino-7-chloro-2-naphthol have also been synthesized and tested for apoptotic-inducing activity against tumorigenic cell lines. jmchemsci.com

Table 2: Anticancer Activity of Selected Naphthol Derivatives

| Compound | Cancer Cell Line(s) | IC50 Value(s) | Reference |

| Compound 13 (Naphthoquinone-naphthol derivative) | HCT116 | 1.18 μM | nih.gov |

| Compound 13 (Naphthoquinone-naphthol derivative) | PC9 | 0.57 μM | nih.gov |

| Compound 13 (Naphthoquinone-naphthol derivative) | A549 | 2.25 μM | nih.gov |

| 1-((2-hydroxyphenyl)iminomethyl)naphthalene-2-ol | Ehrlich ascites carcinoma cells | 625 µM/ml | ekb.eg |

| Compound 61 (Naphthoquinone derivative with furan (B31954) moiety) | Not specified | up to 0.6 μM | mdpi.com |

| Certain Naphtho[1,2-d] nih.govfishersci.caoxazole analogs | Panel of human cancer cell lines | 2.18–2.89 µM (IC50) | mdpi.com |

| MS-5 (Naphthalene derivative) | CAOV-3 (Ovarian) | Induces apoptosis | biomolther.org |

| Compounds 5f-i and 7a (Thieno[2,3-d]pyrimidine derivatives) | MDA-MB-468 | Significant inhibition | researchgate.net |

Note: IC50 values and units are reported as found in the cited sources. Variations in assay conditions and units may exist between studies.

Mechanistic Studies of Anticancer Activity (e.g., Apoptosis Induction, Signaling Pathway Modulation)

Mechanistic studies have sought to unravel how naphthol derivatives exert their anticancer effects at the cellular and molecular levels. A key mechanism identified is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govbiomolther.orgmdpi.comijpsjournal.comfrontiersin.org This process can involve the activation of caspases, such as caspase-3, caspase-7, and caspase-9, and the modulation of proteins that regulate apoptosis, such as the Bcl-2 family. nih.govbiomolther.org For instance, a naphthoquinone-naphthol derivative (compound 13) was found to induce apoptosis by increasing cleaved caspase-3 levels and reducing Bcl-2 protein expression. nih.gov Some naphthol derivatives may also disrupt the balance of reactive oxygen species (ROS), leading to apoptosis. biomolther.orgfrontiersin.org While many anticancer agents induce apoptosis by increasing ROS generation, some naphthalene derivatives have been shown to induce apoptosis by down-regulating ROS. biomolther.org

Beyond apoptosis induction, naphthol derivatives can influence various signaling pathways critical for cancer cell survival, proliferation, and metastasis. nih.govresearchgate.netmdpi.comijpsjournal.comfrontiersin.org Studies have reported the modulation of pathways such as the EGFR/PI3K/Akt signaling pathway, which is often aberrantly activated in cancers. nih.govfrontiersin.org Downregulation of this pathway has been observed with certain naphthoquinone-naphthol derivatives, contributing to the inhibition of cancer cell proliferation. nih.gov Other potential mechanisms include the induction of DNA damage, cell cycle arrest (e.g., in the G1 phase), and interference with other signaling cascades like the JNK pathway. biomolther.orgmdpi.comfrontiersin.org These mechanistic insights are crucial for understanding the therapeutic potential of naphthol derivatives and guiding the rational design of more effective anticancer agents.

Biomarker Research for Naphthalene Exposure

Urinary naphthol isomers, particularly 1-naphthol (B170400) and 2-naphthol, are established human biomarkers for assessing exposure to naphthalene in both occupational and environmental settings. nih.govmdpi.comnih.gov Naphthalene, a polycyclic aromatic hydrocarbon (PAH), can enter the human body through inhalation or dermal exposure and is classified as a carcinogen by the World Health Organization (WHO). mdpi.comiarc.fr Monitoring its metabolites in easily obtainable samples like urine is a practical approach for biological monitoring. mdpi.com

Urinary Naphthol Isomers as Biomarkers in Occupational and Environmental Health

The presence and concentration of 1-naphthol and 2-naphthol in urine are widely used indicators of naphthalene exposure. nih.govmdpi.comnih.govijcom.org Studies have shown a significant positive correlation between the concentration of naphthol in the urine of workers and the concentration of naphthalene in the air of their work environment. nih.govijcom.org For instance, research involving workers occupationally exposed to naphthalene found urinary 1-naphthol levels ranging from below the limit of detection (

However, it is important to note that 1-naphthol is also a metabolite of the insecticide carbaryl (B1668338). nih.govmdpi.comresearchgate.net Therefore, urinary 1-naphthol levels can reflect combined exposure to both naphthalene and carbaryl, particularly at environmental exposure levels. nih.govmdpi.com Despite this, 1- and 2-naphthol have been the most commonly used urinary parameters for assessing naphthalene exposure. ijcom.org

Data on urinary naphthol levels in different exposure scenarios can be summarized as follows:

| Exposure Scenario | Biomarker | Concentration Range (µmol/mol creatinine) | Median (µmol/mol creatinine) | Mean (µmol/mol creatinine) | Source |

| Volunteers (Oral Carbaryl Dose at ADI) | 1-naphthol | 21.3–84.3 (24h total urine, normalized) | - | 37.4 | nih.govmdpi.com |

| Volunteers (Oral Carbaryl Dose at ADI) | 1-naphthol | ~200 (peak in spot urine) | - | - | nih.govmdpi.com |

| Occupational Naphthalene Exposure (Post-shift urine) | 1-naphthol | 4.2 | 27.2 | nih.govmdpi.com | |